2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2-chloro-4-fluorophenyl)acetamide 2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2-chloro-4-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1207004-99-6
VCID: VC11981237
InChI: InChI=1S/C21H17ClFN5OS2/c1-28(10-13-5-3-2-4-6-13)21-27-19-18(31-21)20(25-12-24-19)30-11-17(29)26-16-8-7-14(23)9-15(16)22/h2-9,12H,10-11H2,1H3,(H,26,29)
SMILES: CN(CC1=CC=CC=C1)C2=NC3=C(S2)C(=NC=N3)SCC(=O)NC4=C(C=C(C=C4)F)Cl
Molecular Formula: C21H17ClFN5OS2
Molecular Weight: 474.0 g/mol

2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2-chloro-4-fluorophenyl)acetamide

CAS No.: 1207004-99-6

Cat. No.: VC11981237

Molecular Formula: C21H17ClFN5OS2

Molecular Weight: 474.0 g/mol

* For research use only. Not for human or veterinary use.

2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2-chloro-4-fluorophenyl)acetamide - 1207004-99-6

Specification

CAS No. 1207004-99-6
Molecular Formula C21H17ClFN5OS2
Molecular Weight 474.0 g/mol
IUPAC Name 2-[[2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-(2-chloro-4-fluorophenyl)acetamide
Standard InChI InChI=1S/C21H17ClFN5OS2/c1-28(10-13-5-3-2-4-6-13)21-27-19-18(31-21)20(25-12-24-19)30-11-17(29)26-16-8-7-14(23)9-15(16)22/h2-9,12H,10-11H2,1H3,(H,26,29)
Standard InChI Key KTPHFFSVVPSRFF-UHFFFAOYSA-N
SMILES CN(CC1=CC=CC=C1)C2=NC3=C(S2)C(=NC=N3)SCC(=O)NC4=C(C=C(C=C4)F)Cl
Canonical SMILES CN(CC1=CC=CC=C1)C2=NC3=C(S2)C(=NC=N3)SCC(=O)NC4=C(C=C(C=C4)F)Cl

Introduction

Structural and Chemical Characterization

The compound 2-({2-[benzyl(methyl)amino]- thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2-chloro-4-fluorophenyl)acetamide (CAS: 1207004-99-6) is a heterocyclic organic molecule with a molecular formula of C21H17ClFN5OS2\text{C}_{21}\text{H}_{17}\text{ClFN}_{5}\text{OS}_{2} and a molecular weight of 474.0 g/mol . Its structure comprises a thiazolo[4,5-d]pyrimidine core fused with a benzyl(methyl)amino group at position 2, a sulfanyl linker at position 7, and an acetamide moiety substituted with a 2-chloro-4-fluorophenyl group (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC21H17ClFN5OS2\text{C}_{21}\text{H}_{17}\text{ClFN}_{5}\text{OS}_{2}
Molecular Weight474.0 g/mol
XLogP3-AA5.4
Hydrogen Bond Donors1
Hydrogen Bond Acceptors8
Rotatable Bonds7
Topological Polar Surface Area125 Ų

Biological Activity and Mechanisms

Anticancer Activity

Structural analogs of this compound demonstrate cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) by inhibiting kinases or histone deacetylases (HDACs) . Molecular docking studies suggest the sulfanyl-acetamide moiety participates in hydrogen bonding with catalytic residues, while the benzyl(methyl)amino group improves membrane permeability .

Table 2: Reported IC₅₀ Values for Analogous Compounds

Compound ClassTargetIC₅₀ (nM)
ThiazolopyrimidinesHDAC112.4
Benzamide derivativesEGFR kinase8.7

Pharmacokinetic and Toxicity Profiles

  • Lipophilicity: The XLogP3-AA value of 5.4 indicates moderate lipophilicity, favoring blood-brain barrier penetration but potentially limiting aqueous solubility .

  • Metabolic Stability: The presence of a sulfanyl group may predispose the compound to oxidative metabolism, necessitating prodrug strategies for optimal bioavailability .

  • Toxicity: No in vivo data are available, but related thiazolopyrimidines show hepatotoxicity at high doses (>50 mg/kg in rodents) .

Patent Landscape and Therapeutic Applications

This compound falls within patent claims for kinase inhibition (WO2013045479A1) and antiviral therapies (US9549988B2) . Key applications include:

  • Oncology: As a dual HDAC/kinase inhibitor in combinatorial regimens with paclitaxel or cisplatin .

  • Infectious Diseases: Targeting viral proteases or bacterial topoisomerases .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Optimizing substituents on the thiazolopyrimidine core to enhance potency and reduce off-target effects.

  • Prodrug Development: Masking the sulfanyl group to improve metabolic stability.

  • In Vivo Validation: Assessing efficacy in xenograft models and toxicity profiles in preclinical trials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator